6-Methoxyhexanoic acid
Overview
Description
6-Methoxyhexanoic acid is a chemical compound that can be associated with various chemical and biological applications. While the provided papers do not directly discuss 6-methoxyhexanoic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics and potential uses of 6-methoxyhexanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and specific reaction conditions. For instance, the synthesis of copolymers from 6-hydroxyhexanoic acid involves ring-opening polymerization catalyzed by 1-ethoxy-3-chlorotetrabutyldistannoxane . Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves palladium-catalyzed reactions . These methods suggest that the synthesis of 6-methoxyhexanoic acid could also be achieved through catalytic processes, possibly involving steps like oxidation or alkylation.
Molecular Structure Analysis
The molecular structure of compounds related to 6-methoxyhexanoic acid can be characterized using techniques such as NMR spectroscopy and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to deduce the structure of 6-methoxyhexanoic acid. The crystal structure of 6-methoxy-4-quinolone, for example, was determined using X-ray diffraction, which could be a similar approach to elucidate the structure of 6-methoxyhexanoic acid .
Chemical Reactions Analysis
The chemical behavior of 6-methoxyhexanoic acid can be inferred from the reactions of structurally similar compounds. For example, the enzymatic degradation of copolymers containing 6-hydroxyhexanoic acid units shows that the presence of certain functional groups can influence the reactivity and interaction with enzymes . The synthesis of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates and their enzymatic processing by C-C hydrolase BphD also provides insights into potential reaction mechanisms that could be relevant to 6-methoxyhexanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 6-methoxyhexanoic acid, such as their glass-transition temperatures, melting temperatures, and crystallinity, can be studied using differential scanning calorimetry and X-ray diffraction . The stability and fluorescence characteristics of 6-methoxy-4-quinolone in various pH conditions suggest that 6-methoxyhexanoic acid may also exhibit unique properties in different environments . Additionally, the antimicrobial activity of related methoxy-substituted fatty acids indicates that 6-methoxyhexanoic acid could potentially have biological applications .
Scientific Research Applications
Synthesis Optimization
6-Methoxyhexanoic acid is involved in synthesis processes. Han Jianrong (2013) explored the synthesis of 3-methoxyhexanoic acid, focusing on the influences of solvents and catalysts on yield, revealing the importance of reaction conditions in such syntheses (Han Jianrong, 2013).
Biomedical Analysis Applications
In biomedical analysis, 6-Methoxyhexanoic acid derivatives like 6-methoxy-4-quinolone have been found to be stable fluorophores with strong fluorescence across a wide pH range, making them valuable for labeling in biomedical analysis. This was demonstrated by Junzo Hirano et al. (2004) who also noted their stability against light and heat (Hirano et al., 2004).
Chemical Synthesis and Fibers Industry
A significant role of 6-methoxyhexanoic acid and its derivatives can be seen in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Markowska et al. (2021) highlighted its use as a linker in biologically active structures, emphasizing its versatility in various industrial applications (Markowska et al., 2021).
Material Science Applications
In material science, 6-Methoxyhexanoic acid derivatives have been utilized in the development of copolymers and oligomers related to nylon. The work by Abe et al. (1995) on copolymers of (R)-3-hydroxybutyric and 6-hydroxyhexanoic acids highlighted their structural properties and enzymatic degradability, important for material science applications (Abe et al., 1995).
Fluorescence and Photostability in Nano- and Mesoscale GUMBOS
Chengfei Lu et al. (2012) investigated a PEGylated IR786 GUMBOS, a material synthesized using 6-aminohexanoic acid. This material demonstrated large stokes shift and formed nano- and mesoscale self-assemblies in aqueous solution, indicating its potential in fluorescence-based applications (Lu et al., 2012).
properties
IUPAC Name |
6-methoxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566795 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyhexanoic acid | |
CAS RN |
41639-61-6 | |
Record name | 6-Methoxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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